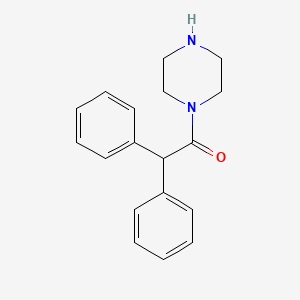

2,2-Diphenyl-1-(piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

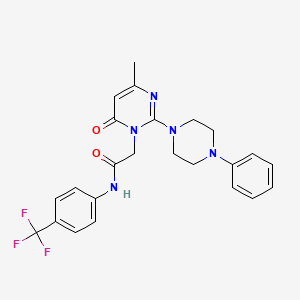

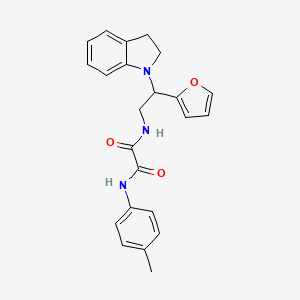

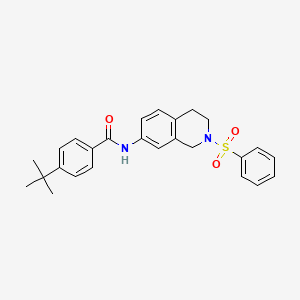

The synthesis of derivatives of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone involves various strategies, including the design and synthesis of compounds with potential antipsychotic and anti-HIV activities. For instance, derivatives have been synthesized for pharmacological evaluation, showcasing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014). Moreover, novel compounds targeting HIV-1 RT inhibition have been developed using a molecular hybridization approach, highlighting the versatility of this scaffold in medicinal chemistry (Chander et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, has been elucidated using various analytical techniques, including X-ray diffraction. Such studies provide insights into the conformational preferences and structural characteristics essential for biological activity (Said et al., 2020).

Chemical Reactions and Properties

Electrochemical synthesis methods have been applied to derivatives of this compound, demonstrating the compound’s versatility in chemical reactions. These methods offer a green and efficient approach to synthesizing arylthiobenzazoles, further broadening the compound's applicability in organic synthesis (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as crystal structure, of related compounds have been detailed, providing valuable information on the compound's behavior in solid form. For example, the crystal structure analysis of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol sheds light on intermolecular interactions and molecular conformation (Miyata et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, have been explored through the synthesis and evaluation of various derivatives. For instance, the development of compounds with analgesic and anti-inflammatory activities showcases the chemical adaptability and therapeutic potential of the this compound scaffold (Palaska et al., 1993).

Scientific Research Applications

Anticancer Activity

- A series of 1,2,4-triazine derivatives, including those with a piperazine amide moiety, demonstrated promising anticancer activities against MCF-7 breast cancer cells. Specifically, certain compounds showed significant antiproliferative effects, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antipsychotic Properties

- Biphenyl moiety linked with aryl piperazine compounds, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, have been synthesized and evaluated for their antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activities in behavioral models (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Antimicrobial Efficacy

- Azole-containing piperazine derivatives showed moderate to significant antibacterial and antifungal activities. Some compounds demonstrated remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Pain Management

- A new series of pyrazoles, such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, were identified as σ1 receptor antagonists and showed promise as clinical candidates for pain treatment, exhibiting antinociceptive properties in animal models (Díaz et al., 2020).

Anti-HIV Activity

- Novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed as inhibitors of HIV-1 RT. Compounds displayed significant potency against HIV-1 RT, with some exhibiting considerable anti-HIV-1 potency and good safety profiles (Chander, Wang, Ashok, Yang, Zheng, & Sankaranarayanan, 2017).

Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and piperazine, have been found to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting good bioavailability . The compound’s pharmacokinetics could also be influenced by factors such as its molecular weight and the presence of functional groups .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound’s solubility and stability can be affected by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .

properties

IUPAC Name |

2,2-diphenyl-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQIPBVPYORMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)

![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)

![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)

![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)